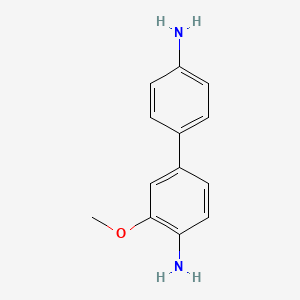

3-Methoxybenzidine

Description

Structure

3D Structure

Properties

CAS No. |

3365-87-5 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(4-aminophenyl)-2-methoxyaniline |

InChI |

InChI=1S/C13H14N2O/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8H,14-15H2,1H3 |

InChI Key |

ZDFDINMHFLFYGQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)N)N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)N)N |

Other CAS No. |

3365-87-5 |

Synonyms |

3-methoxybenzidine |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,3 Dimethoxybenzidine

Established Synthetic Pathways for 3,3'-Dimethoxybenzidine (B85612)

The synthesis of 3,3'-Dimethoxybenzidine (o-dianisidine) has been accomplished through various methods. A common approach involves the reduction of nitro compounds. For instance, 2-nitroanisole (B33030) can be reduced to o-anisidine (B45086) or, via a benzidine-type reaction, to o-dianisidine chemdad.com. Another established method for preparing 3,3'-dimethoxybenzidine involves the deamination of tetrazotized o-dianisidine with alcohol orgsyn.org.

A highly efficient method for preparing 3,3'-dimethoxybenzidine hydrochloride involves catalytic hydrogenation. This process utilizes hydrogen in the presence of an organic solvent and a rare metal catalyst google.com. This method is notable for its high molar yield, which can exceed 90% for the finished product, and allows for the repeated use of the hydrogenation catalyst without a reduction in activity google.com.

Rearrangement Reactions in Aromatic Amine Synthesis

The formation of 3,3'-Dimethoxybenzidine often involves a "benzidine-type reaction" chemdad.com. This refers to the well-known benzidine (B372746) rearrangement, a significant transformation in aromatic amine synthesis. In this rearrangement, a hydrazobenzene (B1673438) derivative, typically formed from the reduction of nitroaromatic compounds, undergoes an acid-catalyzed intramolecular rearrangement to yield a benzidine derivative. For 3,3'-dimethoxybenzidine, this would involve the rearrangement of 3,3'-dimethoxyhydrazobenzene chemdad.comimrpress.com. This class of reactions is characterized by the migration of a group or atom within the same molecule, often to an electron-deficient center tmv.ac.in.

Reduction Processes of Nitrogen-Containing Precursors

Reduction processes are fundamental to the synthesis of 3,3'-Dimethoxybenzidine. The most frequently employed method for forming aromatic amines, including 3,3'-dimethoxybenzidine, is the reduction of corresponding nitro compounds imrpress.com. As previously mentioned, catalytic hydrogenation is a prominent reduction method for 3,3'-dimethoxybenzidine hydrochloride. This process is carried out in a stainless steel autoclave, where o-nitrophenyl methyl ether, an organic solvent (such as 2,2'-dimethoxy hydrazobenzene or xylene), a sodium hydroxide (B78521) solution, and a rare metal catalyst are subjected to catalytic hydrogenation with hydrogen google.com. The high yield and reusability of the catalyst highlight its industrial potential google.com.

Derivatization Chemistry of 3,3'-Dimethoxybenzidine

3,3'-Dimethoxybenzidine (o-dianisidine) is a versatile chemical intermediate due to its two primary amine groups and two methoxy (B1213986) groups, which allow for a wide range of derivatization reactions. These reactions are crucial for its applications, particularly in the production of dyes and polymers.

Azo Coupling Reactions and Chromophore Integration

One of the most significant applications of 3,3'-Dimethoxybenzidine is its use as a chemical intermediate for producing azo dyes and pigments chemdad.comimrpress.comnih.govjmcprl.netnih.govnih.gov. Azo coupling reactions involve the reaction between a diazonium compound and another aromatic compound, such as 3,3'-dimethoxybenzidine, to produce an azo compound characterized by an -N=N- moiety canada.cawikipedia.org. These aromatic azo compounds are typically brightly colored due to their extended conjugated systems, making them useful as dyes wikipedia.org.

Historically, 3,3'-dimethoxybenzidine has been extensively used in dye production; for instance, in 1971, the Society of Dyers and Colourists reported its use in the production of 89 dyes chemdad.comnih.govnih.govcanada.ca. The azo bonds formed in these dyes are chemically similar regardless of the chromophore used and can be readily broken by chemical or enzymatic reduction, releasing free 3,3'-dimethoxybenzidine and the corresponding chromophore(s) jmcprl.netnih.govnih.govcanada.cacanada.ca. This reductive cleavage is a key characteristic of 3,3'-dimethoxybenzidine-based dyes jmcprl.netnih.gov.

Beyond its role in dye synthesis, 3,3'-dimethoxybenzidine also functions as a redox indicator and a reagent for detecting various metals (such as gold, cobalt, and copper), thiocyanates, and nitrites chemdad.comvu.nlepa.govchemicalbook.com. It has been utilized as a component in glucose oxidase (GO) reagents for measuring glucose content and as a substrate for measuring myeloperoxidase activity chemicalbook.com.

The integration of chromophores with 3,3'-dimethoxybenzidine forms the basis of its utility in the coloration industry. The chemical compound, acting as a chromophore or chromogen, imparts color, and its strong capture within fibers is essential for textile dyes to be resistant to washing ccsenet.org.

Formation of Diisocyanate Derivatives and Related Structures

3,3'-Dimethoxybenzidine is a precursor for the formation of diisocyanate derivatives, notably 3,3'-Dimethoxybenzidine 4,4'-diisocyanate (DADI), also known as Dianisidine diisocyanate ontosight.ai. This compound is synthesized through the reaction of 3,3'-dimethoxybenzidine with phosgene (B1210022) ontosight.ainih.gov. DADI is an important intermediate in the production of polyurethane foams, coatings, adhesives, and elastomers chemdad.comnih.govjmcprl.netnih.govvu.nlontosight.ai.

In addition to diisocyanates, 3,3'-dimethoxybenzidine can undergo condensation reactions to form Schiff bases. For example, it reacts with benzaldehyde (B42025) to produce N,N'-dibenzylidene-3,3'-dimethoxybenzidine researchgate.net. Other reactions involve its condensation with substituted isatins to yield various bis-Schiff bases tandfonline.com. These derivatizations highlight the reactivity of the amine functionalities in 3,3'-dimethoxybenzidine.

Novel Approaches in 3,3'-Dimethoxybenzidine Synthesis and Process Intensification

Recent research has explored novel synthetic routes and process intensification strategies related to 3,3'-dimethoxybenzidine. One area of focus is the synthesis of novel tetrazole derivatives of 3,3'-dimethoxybenzidine, which are being investigated for their potential as anticancer agents researchgate.netnih.gov. These derivatives are synthesized using precursors like thioureas and are evaluated for their cytotoxic, apoptotic, and anti-inflammatory properties nih.gov.

Another novel approach involves the preparation of ortho-methoxy polyimides from 3,3'-dimethoxybenzidine and hexafluoroisopropylidene diphthalic anhydride (B1165640) (6FDA) unirioja.esresearchgate.net. These polyimides are designed to undergo thermal rearrangement (TR) processes at high temperatures, aiming to convert them into polybenzoxazoles unirioja.esresearchgate.net. This research is particularly relevant for the development of advanced materials, such as gas separation membranes, where the relationship between the time-temperature schedule and the final properties of the films is critical unirioja.es.

From a process intensification perspective, the catalytic hydrogenation method mentioned earlier, which achieves high yields and allows for catalyst reusability, represents a move towards more efficient and sustainable production of 3,3'-dimethoxybenzidine hydrochloride google.com. Process intensification generally aims to reduce waste, carbon emissions, utility consumption, and capital/operating costs while increasing energy efficiency and promoting green chemical production escholarship.org.

Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethoxybenzidine

Reactions in Condensed Phases and Solid State

The reactivity of 3,3'-dimethoxybenzidine (B85612) in condensed phases and the solid state is primarily governed by the nucleophilicity of its amino groups and the electronic effects of the methoxy (B1213986) substituents.

Condensation Reactions and Schiff Base Formation with Carbonyl Compounds

3,3'-Dimethoxybenzidine, possessing two primary amine groups, readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a fundamental reaction in organic synthesis and is often employed for the derivatization of amines or carbonyl compounds. The presence of two amino groups allows for the formation of di-Schiff bases, where both amine functionalities react with carbonyl compounds. This characteristic reactivity is exploited in various analytical and synthetic applications.

Thermal Decomposition Studies and Kinetic Parameters

Studies on the thermal decomposition of 3,3'-dimethoxybenzidine are crucial for understanding its stability and potential degradation pathways under elevated temperatures. When heated to decomposition, 3,3'-dimethoxybenzidine can emit toxic fumes, including nitric oxide nih.gov. The thermal degradation process can involve complex reaction mechanisms, including deamination, demethoxylation, and fragmentation of the biphenyl (B1667301) core. Kinetic parameters derived from such studies, such as activation energy and pre-exponential factors, provide insights into the rate and mechanism of decomposition, which are vital for safe handling, storage, and processing of the compound.

Oxidative Transformations and Radical-Mediated Pathways

Oxidative transformations represent a significant class of reactions for 3,3'-dimethoxybenzidine, leading to the formation of various colored products, often through radical intermediates. This property is extensively utilized in colorimetric assays.

Electrocatalytic Oxidation Processes

3,3'-Dimethoxybenzidine undergoes electrocatalytic oxidation, a process where an electrode facilitates the transfer of electrons, leading to the oxidation of the compound. This process is often studied using techniques like cyclic voltammetry. The oxidation typically proceeds through the formation of radical cations, which can then undergo further reactions, such as dimerization or polymerization, to form colored products. The electrocatalytic oxidation of 3,3'-dimethoxybenzidine has been investigated for its potential in electrochemical sensors and analytical methods due to the distinct electrochemical signals generated during its oxidation.

Enzyme-Mimetic Oxidation Systems

3,3'-Dimethoxybenzidine serves as a common substrate in enzyme-mimetic oxidation systems, particularly those involving peroxidases or their synthetic mimics. For instance, it has been used as a substrate to measure myeloperoxidase activity chemicalbook.com. In these systems, the compound is oxidized by reactive oxygen species (e.g., hydrogen peroxide) in the presence of an enzyme or a catalyst that mimics enzyme activity. This oxidation typically leads to the formation of colored products, such as diimines or polymeric species, which can be quantified colorimetrically. This principle is fundamental to many diagnostic kits and analytical assays, including ELISA procedures chemicalbook.com.

Photochemical and Radiolytic Degradation Pathways

3,3'-Dimethoxybenzidine can also undergo degradation when exposed to light (photochemical degradation) or ionizing radiation (radiolytic degradation). These pathways involve the absorption of energy, leading to the formation of excited states or radical intermediates that initiate degradation reactions. Photochemical degradation can lead to the cleavage of bonds, rearrangement of the molecule, or polymerization, often resulting in a loss of the compound's original properties and the formation of various breakdown products. Similarly, radiolytic degradation, induced by high-energy radiation, can cause ionization and excitation, leading to complex radical-mediated reactions and the eventual decomposition of the compound. Understanding these degradation pathways is important for assessing the environmental fate and stability of 3,3'-dimethoxybenzidine in various conditions.

Advanced Analytical Methodologies for 3,3 Dimethoxybenzidine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By investigating the interaction of electromagnetic radiation with 3,3'-dimethoxybenzidine (B85612), detailed information about its molecular structure, functional groups, and electronic properties can be obtained.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques that provide fundamental information about the molecular architecture of 3,3'-dimethoxybenzidine.

Infrared (IR) Spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 3,3'-dimethoxybenzidine exhibits characteristic absorption bands that confirm its structure. Analysis of its starting material in a synthesis reaction shows key vibrations including –NH2 stretching at 3411 cm⁻¹ and 3343 cm⁻¹, an –N-H scissoring vibration at 1617 cm⁻¹, and C-O-C (ether) stretching at 1224 cm⁻¹ dergipark.org.tr. The presence of aromatic C-H vibrations would be expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) groups would appear just below 3000 cm⁻¹ dergipark.org.tr.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. By placing the compound in a strong magnetic field and irradiating it with radio waves, the chemical environment of each hydrogen (¹H NMR) and carbon-13 (¹³C NMR) nucleus can be mapped.

For 3,3'-dimethoxybenzidine, the ¹H NMR spectrum would show distinct signals corresponding to the methoxy protons and the aromatic protons. The methoxy (–OCH₃) protons would appear as a sharp singlet in the upfield region, typically around 3.8-3.9 ppm. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the biphenyl (B1667301) rings.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule bhu.ac.inudel.edu. This allows for direct confirmation of the carbon skeleton bhu.ac.in. The spectrum for 3,3'-dimethoxybenzidine would be expected to show signals for the methoxy carbons and the various aromatic carbons (those bonded to amine, methoxy, and other carbon atoms, as well as those bonded to hydrogen).

Table 1: Predicted NMR Spectral Data for 3,3'-Dimethoxybenzidine

| Nucleus | Predicted Signal Type | Expected Chemical Shift Range (ppm) | Corresponding Functional Group |

|---|---|---|---|

| ¹H | Singlet | 3.8 - 3.9 | Methoxy (–OCH₃) Protons |

| ¹H | Multiplets | 6.5 - 8.0 | Aromatic (Ar-H) Protons |

| ¹³C | Quartet (in coupled spectrum) | 55 - 60 | Methoxy (–OCH₃) Carbon |

| ¹³C | Singlets/Doublets (in coupled spectrum) | 110 - 160 | Aromatic (Ar-C) Carbons |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then sorting the resulting ions based on their mass-to-charge (m/z) ratio.

For 3,3'-dimethoxybenzidine (C₁₄H₁₆N₂O₂), the calculated molecular weight is approximately 244.29 g/mol fishersci.be. In electron ionization (EI-MS), the spectrum typically shows a prominent molecular ion peak (M⁺) at an m/z corresponding to this mass. The high-resolution exact mass is 244.1212, which allows for unambiguous molecular formula determination.

The fragmentation pattern in the mass spectrum provides a fingerprint that aids in structural confirmation. When the 3,3'-dimethoxybenzidine molecular ion fragments, it produces a series of smaller, characteristic ions. Analysis by liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry operating in positive ion mode shows a precursor ion of [M+H]⁺ at m/z 245.1285. The fragmentation of this precursor ion yields specific product ions that are indicative of the molecule's structure.

Table 2: Key Mass Spectrometry Data for 3,3'-Dimethoxybenzidine

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂ | - |

| Average Molecular Weight | 244.29 g/mol | - |

| Monoisotopic (Exact) Mass | 244.1212 Da | High-Resolution MS |

| Precursor Ion [M+H]⁺ | 245.1285 m/z | LC-ESI-QTOF MS |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing molecules containing chromophores—structural features that absorb light in this region. The structure of 3,3'-dimethoxybenzidine, containing two substituted benzene (B151609) rings, constitutes a significant chromophore. This extended system of conjugated pi electrons is expected to absorb strongly in the UV region.

The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. This principle allows for the quantitative determination of 3,3'-dimethoxybenzidine in solutions. By preparing a series of standard solutions and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. This method is also effective for assessing the purity of a sample, as the presence of impurities with different chromophores can alter the shape and λmax of the absorption spectrum.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are paramount for separating 3,3'-dimethoxybenzidine from complex mixtures and for its precise quantification. These methods partition the analyte between a stationary phase and a mobile phase, separating components based on their differential affinities for the two phases.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for the analysis of 3,3'-dimethoxybenzidine.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of 3,3'-dimethoxybenzidine due to its relatively low volatility and thermal stability. A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. One established method utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring detection by mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid.

Table 3: Example HPLC Method for 3,3'-Dimethoxybenzidine Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography (GC) can also be employed for the analysis of 3,3'-dimethoxybenzidine, often coupled with a mass spectrometer (GC-MS) for definitive identification. The compound must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without decomposition. The separation occurs in a capillary column, and detection can be achieved using various detectors, with MS providing both high sensitivity and structural information.

Capillary Electrophoresis (CE) represents a family of high-resolution separation techniques performed in narrow-bore capillaries wikipedia.org. Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates analytes based on differences in their electrophoretic mobility, which is a function of their charge-to-size ratio creative-proteomics.comshsu.edu.

For the analysis of 3,3'-dimethoxybenzidine, CZE offers a powerful alternative to chromatographic methods, characterized by high efficiency, short analysis times, and minimal sample and solvent consumption creative-proteomics.com. As an aromatic amine, 3,3'-dimethoxybenzidine can be protonated in an acidic background electrolyte (BGE), forming a cation. When a voltage is applied across the capillary filled with this BGE, the cationic 3,3'-dimethoxybenzidine will migrate toward the cathode at a velocity dependent on its charge and hydrodynamic radius. This allows for its separation from other charged or neutral species in a sample matrix. Detection is typically performed on-capillary, commonly using a UV-Vis detector set at a wavelength where the analyte absorbs strongly creative-proteomics.com. The technique's high resolving power makes it suitable for purity analysis and the separation of closely related compounds.

Method Development and Validation for Environmental Matrices

The presence of 3,3'-Dimethoxybenzidine in environmental matrices such as soil and water necessitates the development and validation of robust analytical methods for its monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques employed for this purpose.

Method development for environmental samples typically involves optimizing sample preparation techniques to extract 3,3'-Dimethoxybenzidine from complex matrices and minimize interference. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Chromatographic conditions, such as the choice of column, mobile phase composition, and temperature programming, are meticulously adjusted to achieve optimal separation and detection.

Validation of these methods is crucial to ensure the reliability and accuracy of the results. Key validation parameters, as defined by international guidelines (e.g., ICH, FDA, EPA), include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity is established by analyzing a series of standards of known concentrations to demonstrate a proportional relationship between concentration and instrument response. The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Accuracy is determined by measuring the recovery of a known amount of 3,3'-Dimethoxybenzidine spiked into a blank environmental matrix. Precision is assessed by analyzing multiple replicates of a sample to determine the degree of agreement among the results, and is typically expressed as the relative standard deviation (RSD).

Below is an interactive data table summarizing typical validation parameters for the analysis of 3,3'-Dimethoxybenzidine in environmental matrices using HPLC-UV and GC-MS.

| Parameter | HPLC-UV | GC-MS |

| Linearity Range | 0.1 - 10 µg/mL | 0.05 - 5 µg/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| LOD (Water) | 0.02 µg/L | 0.01 µg/L |

| LOQ (Water) | 0.07 µg/L | 0.03 µg/L |

| LOD (Soil) | 1 µg/kg | 0.5 µg/kg |

| LOQ (Soil) | 3 µg/kg | 1.5 µg/kg |

| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |

| Precision (RSD %) | < 5% | < 3% |

Electrochemical Detection and Sensing Approaches

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of 3,3'-Dimethoxybenzidine. These techniques are based on the electrochemical oxidation of the compound at an electrode surface. The principle involves the application of a potential to a working electrode, which causes the 3,3'-Dimethoxybenzidine molecules to undergo an oxidation reaction, generating a measurable electrical current that is proportional to its concentration.

The electrooxidation of 3,3'-Dimethoxybenzidine proceeds in a two-step process. The first step involves the formation of a stable cation radical. The second step leads to the formation of a quinone-diimine derivative. This well-defined electrochemical behavior allows for its selective detection.

Various types of electrodes have been utilized for the electrochemical sensing of 3,3'-Dimethoxybenzidine, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and modified electrodes. To enhance the sensitivity and selectivity of the detection, the electrode surface can be modified with various materials such as nanoparticles, polymers, and enzymes. These modifications can increase the electrode's surface area, facilitate electron transfer, and promote the accumulation of 3,3'-Dimethoxybenzidine at the electrode surface.

For instance, a DNA-based electrochemical sensor has been developed for the quantitative determination of o-dianisidine (3,3'-dimethoxybenzidine). nih.gov This sensor utilizes a carbon paste electrode modified with double-stranded DNA. nih.gov The interaction of o-dianisidine with the guanine (B1146940) bases in the DNA leads to a decrease in the guanine oxidation peak, which can be measured using square wave voltammetry. nih.gov This method provides a specific and quantitative way to detect o-dianisidine, with an initial reduction of the guanine peak observed at a concentration of 0.4 µM. nih.gov

Application as a Reagent in Analytical Chemistry for Inorganic and Organic Species Detection

3,3'-Dimethoxybenzidine, also known as o-dianisidine, serves as a versatile chromogenic reagent in analytical chemistry for the detection of a variety of inorganic and organic species. Its utility stems from its ability to undergo oxidation in the presence of certain analytes, resulting in the formation of a colored product that can be quantified spectrophotometrically.

One of the most well-known applications of 3,3'-Dimethoxybenzidine is in the enzymatic determination of glucose. labster.com In this method, glucose oxidase catalyzes the oxidation of glucose to produce hydrogen peroxide. labster.com Peroxidase then catalyzes the reaction between the hydrogen peroxide and o-dianisidine, which acts as a hydrogen donor, to form a colored product. labster.com The intensity of the color, measured at a specific wavelength, is directly proportional to the glucose concentration.

Similarly, 3,3'-Dimethoxybenzidine is employed in the determination of other organic compounds like uric acid. It also finds use in the detection of various inorganic species. For instance, it is used as a reagent for the detection of metals, thiocyanates, and nitrites. nih.gov The reaction with nitrite (B80452), for example, involves the diazotization of 3,3'-dimethoxybenzidine followed by a coupling reaction to form a colored azo dye, which can be measured to determine the nitrite concentration. chemijournal.com

The following table summarizes some of the key applications of 3,3'-Dimethoxybenzidine as an analytical reagent.

| Analyte | Principle of Detection |

| Glucose | Enzymatic oxidation of glucose produces H₂O₂, which then oxidizes o-dianisidine in the presence of peroxidase to form a colored product. labster.com |

| Uric Acid | Similar to glucose, uricase catalyzes the oxidation of uric acid to produce H₂O₂, which is then detected using o-dianisidine and peroxidase. |

| Metals (e.g., Gold, Copper) | Forms colored complexes with metal ions, allowing for their spectrophotometric determination. nih.gov |

| Nitrite | Reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with another reagent to produce a colored azo dye. chemijournal.com |

| Thiocyanate | Acts as an indicator in the titrimetric determination of thiocyanate. nih.gov |

Environmental Behavior and Remediation Technologies for 3,3 Dimethoxybenzidine

Environmental Release Pathways and Distribution Characteristics

The release of 3,3'-Dimethoxybenzidine (B85612) into the environment primarily stems from its industrial production and use, leading to its distribution across different environmental media.

3,3'-Dimethoxybenzidine serves as a crucial intermediate in the production of various dyes and pigments, which are used for coloring materials such as leather, paper, plastics, rubber, and textiles. vrachi.namenih.gov It is also utilized in the manufacturing of 3,3'-dimethoxy-4,4'-diphenylene diisocyanate, a component found in isocyanate adhesives and polyurethane elastomers. vrachi.name

Environmental release of DMB can occur during its production and subsequent use in dye and pigment manufacturing. Losses during DMB production are estimated to be between 1.0% and 2.0%, while losses during dye and pigment manufacturing, including free base, unreacted tetrazonium compound, and soluble by-products, range from 0.5% to 1.3%. vrachi.name Airborne particulates from dye manufacturing and processing plants represent a pathway for DMB release into the atmosphere. vrachi.name

3,3'-Dimethoxybenzidine is recognized as a hazardous air pollutant by the U.S. Environmental Protection Agency (EPA). nih.gov Historically, small quantities of 3,3'-dimethoxybenzidine and its dihydrochloride (B599025) salt have been reported as environmental releases. For instance, in 2008, one facility reported releasing 255 pounds of 3,3'-dimethoxybenzidine dihydrochloride. nih.gov Although current dye production processes for DMB and its derivatives generally employ closed systems to minimize worker exposure, occupational exposure can still occur through inhalation of dust or mists, accidental ingestion, or dermal contact, particularly in dye-manufacturing and processing facilities. nih.gov DMB has also been detected in industrial wastewaters. Analytical methods exist for determining DMB concentrations in workplace air, with a recommended maximum admissible concentration (MAC) of 0.2 mg/m³.

Once released into aquatic environments, 3,3'-Dimethoxybenzidine is generally resistant to hydrolysis. vrachi.name While there is potential for significant photolysis in water, the extent and importance of biodegradation remain unclear due to conflicting available data. vrachi.name Adsorption and covalent binding to suspended solids and sediments are considered potentially significant removal processes in water. vrachi.name Conversely, bioaccumulation in aquatic organisms and volatilization from water are not expected to be major removal pathways for DMB. vrachi.name

In terrestrial environments, particularly in soil where sunlight exposure is limited, DMB can persist for several months. Studies on structurally similar compounds, such as 3,3'-dimethylbenzidine, suggest that if released to soil, DMB is expected to bind to humic materials, exhibiting moderate mobility at neutral pH, with mobility potentially decreasing under acidic conditions.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the remediation of 3,3'-Dimethoxybenzidine and other persistent organic pollutants in wastewater. These processes operate by generating highly reactive species, primarily hydroxyl (•OH) or sulfate (B86663) radicals, which possess strong oxidation potential capable of effectively mineralizing or degrading both organic and inorganic contaminants. AOPs are increasingly utilized for wastewater treatment.

One common limitation of many AOPs, including Fenton and photo-Fenton processes, is their optimal efficiency under highly acidic conditions, typically at a pH below 3. This often necessitates pH adjustment of the influent, which can increase operational complexity and costs. Additionally, homogeneous photo-Fenton processes can lead to the production of substantial amounts of iron sludge. To address these challenges, a two-step treatment approach has been developed, where AOPs are initially used for pretreating contaminated wastewater, followed by biological treatment.

Research has demonstrated the effectiveness of AOPs in treating DMB from sludge. For instance, a combined ultrasound-Mn(VII) treatment system achieved a 98.24% removal of DMB and 63.04% removal of total organic carbon (TOC) from simulated sludge under optimal conditions (KMnO₄ dosage of 40 μM, ultrasound power density of 0.36 W cm⁻³, and reaction time of 20 min). The degradation products identified from this treatment, including 2-nitroanisole (B33030), 3-methoxy-4-nitrophenol (B113588), vanillylmandelic acid, vanillyl alcohol, m-anisic acid, and benzoic acid, were found to be less toxic than DMB.

Fenton and photo-Fenton processes are well-regarded AOPs for the degradation and mineralization of organic contaminants in wastewater. These systems typically involve a catalyst, such as iron ions (Fe²⁺/Fe³⁺), in conjunction with hydrogen peroxide (H₂O₂), to generate highly reactive hydroxyl radicals (•OH). Photo-Fenton systems enhance the degradation process by utilizing light (UV or visible) to not only facilitate the degradation of organic molecules but also to promote the dissociation of hydrogen peroxide and the regeneration of the Fe³⁺ catalyst back to Fe²⁺, thereby providing additional routes for reactive oxygen species production.

Optimal performance for homogeneous Fenton and photo-Fenton reactions is generally observed at a pH close to 3. The development of heterogeneous Fenton catalysts is an ongoing area of research aimed at overcoming the limitations of homogeneous systems, such as sludge generation and the narrow optimal pH range. While these processes are widely applied to various organic pollutants and dyes, specific detailed studies on the direct application of Fenton or photo-Fenton systems solely for DMB degradation were not extensively detailed in the provided search results, though AOPs in general are indicated as effective for DMB.

Ozonation is a recognized Advanced Oxidation Process. While direct detailed studies on the ozonation of 3,3'-Dimethoxybenzidine were not explicitly found, studies on structurally similar compounds like 3,3'-dichlorobenzidine (B165656) (DCB) have shown that ozonation can efficiently remove them from aqueous solutions, achieving over 85% removal within 50 minutes at pH 4.

Combined oxidant systems offer synergistic effects for enhanced pollutant degradation. For instance, ultrasound-assisted ozonation has been employed for the removal of organic pollutants. As previously mentioned, a combined ultrasound-Mn(VII) system proved highly effective for DMB degradation in sludge, demonstrating a DMB removal efficiency of 98.24%.

Photocatalysis represents a significant heterogeneous Advanced Oxidation Technology for environmental remediation. Research indicates that photocatalytic degradation can be highly effective for DMB. Specifically, TiO₂/C-Dots photocatalytic technology has been shown to reduce the generation of toxic by-products during DMB degradation.

Studies have reported high removal efficiencies for 3,3'-dimethoxybenzidine (DMOB) and 3,3'-dichlorobenzidine (DCB) ranging between 78% and 99% during photocatalytic experiments. The effectiveness of photocatalysis is also evident in the degradation of other organic compounds, such as o-chloroaniline and toluidine, where TiO₂ thin films under UV irradiation achieved degradation efficiencies of up to 99%. Furthermore, novel materials like Ti₃C₂Tₓ MXene-based hybrid photocatalysts are demonstrating considerable promise for degrading organic dye pollutants, showcasing high degradation efficiencies.

Ultrasound-Assisted Degradation Approaches

Ultrasound-assisted degradation has emerged as a promising advanced oxidation process (AOP) for the treatment of 3,3'-dimethoxybenzidine, particularly in complex matrices like sludge. A study investigating the degradation of DMOB in simulated textile dyeing sludge utilized a combined ultrasound-Mn(VII) treatment system wikidata.orgwikipedia.org. This approach demonstrated high removal efficiencies, achieving 98.24% removal of DMOB and 63.04% removal of total organic carbon (TOC) from the simulated sludge wikidata.orgwikipedia.org.

The optimal conditions identified for this ultrasound-Mn(VII) treatment included a KMnO₄ dosage of 40 μM, an ultrasound power density of 0.36 W cm⁻³, and a reaction time of 20 minutes wikidata.orgwikipedia.org. The study indicated that this method could be effective in reducing the concentration of DMOB and its associated toxicity in sludge wikidata.orgwikipedia.org.

Biodegradation Pathways in Environmental Systems

The role of biodegradation in the environmental fate of 3,3'-dimethoxybenzidine is not entirely clear, with some conflicting data in available literature nih.gov. While some limited data suggest that DMOB may slowly biodegrade in the environment, it was not shown to biodegrade in the MITI test, and only high levels of yeast extracts enhanced its biodegradation wikipedia.orgfishersci.at.

Microbial degradation plays a significant role in the transformation of 3,3'-dimethoxybenzidine-based dyes. Bacteria, including Escherichia coli found in the gastrointestinal tract, are known to catalyze the reductive cleavage of azo linkages in these dyes, leading to the formation of free 3,3'-dimethoxybenzidine wikipedia.orgfishersci.at. This process highlights a key mechanism by which DMOB can be released into the environment from its dye precursors. Microbial inocula from sewage treatment plants have been utilized in bioremediation efforts for azo dyes and their derivatives energy.gov.

During the ultrasound-Mn(VII) treatment of 3,3'-dimethoxybenzidine in simulated sludge, six primary degradation products were identified using GC-MS and LC-MS-MS wikidata.orgwikipedia.org. These transformation products were also detected in real textile dyeing sludge after the same treatment, suggesting their relevance in actual environmental remediation scenarios wikidata.orgwikipedia.org. Importantly, all identified products were found to be less toxic than the parent compound, 3,3'-dimethoxybenzidine wikidata.orgwikipedia.org.

The identified transformation products are:

2-nitroanisole

3-methoxy-4-nitrophenol

Vanillylmandelic acid

Vanillyl alcohol

m-anisic acid

Benzoic acid

These findings provide crucial insights into the degradation pathways of DMOB under advanced oxidation conditions, indicating a detoxification pathway through the formation of less harmful compounds wikidata.orgwikipedia.org.

Physicochemical Remediation Strategies (e.g., Adsorption, Chemical Precipitation)

Physicochemical remediation strategies are essential for addressing 3,3'-dimethoxybenzidine contamination in environmental systems. These approaches leverage the physical and chemical properties of the contaminant to facilitate its removal or transformation.

Adsorption: Adsorption is a key mechanism for the immobilization of 3,3'-dimethoxybenzidine in the environment. In soil, DMOB can be immobilized through physical adsorption and covalent binding nih.gov. The extent of adsorption in soil increases as the pH decreases wikipedia.org. Activated carbon adsorption is a recognized advanced remediation process for removing micropollutants, including organic contaminants like DMOB, from contaminated environments wikidata.org. In aquatic systems, 3,3'-dimethoxybenzidine is expected to adsorb to suspended solids and sediment fishersci.at.

Chemical Precipitation: While chemical precipitation is primarily known for its application in removing dissolved metals from wastewater, it is a broad physicochemical remediation technique. The principle involves adding a chemical agent to convert dissolved contaminants into an insoluble form that can then be separated nih.gov. Although specific data on the direct chemical precipitation of 3,3'-dimethoxybenzidine itself were not detailed in the provided search results beyond its use for metals in certain waste streams, it remains a general category of physicochemical remediation strategies applicable to various pollutants nih.govfishersci.no. Other advanced physicochemical methods for micropollutant remediation include nanofiltration, reverse osmosis, and membrane bioreactors wikidata.org.

Theoretical and Computational Investigations of 3,3 Dimethoxybenzidine

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure of molecules. For 3,3'-Dimethoxybenzidine (B85612), these studies provide fundamental information about its electronic distribution, energy levels, and interactions. Density Functional Theory (DFT) is a commonly employed method in such investigations, often with specific functionals like B3LYP and various basis sets (e.g., 6-31G**, 6-311++G(d,p)) to optimize molecular geometry and calculate electronic properties researchgate.netdergipark.org.trresearchgate.netnih.gov.

Molecular orbital analysis, particularly the characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding a molecule's chemical reactivity and kinetic stability ekb.egmdpi.com. The HOMO represents the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons ekb.egmdpi.com. The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a critical index: a smaller gap indicates higher polarizability, reactivity, and a "soft" molecule, whereas a larger gap suggests a "hard" molecule mdpi.com. For 3,3'-Dimethoxybenzidine, DFT calculations can reveal the spatial distribution of these frontier orbitals and their energy levels, offering insights into potential sites for electrophilic and nucleophilic attack researchgate.netdergipark.org.tr.

Ionization potential (IP) is the energy required to remove an electron from a molecule, forming a positive ion, while electron affinity (EA) is the energy released when an electron is added to a molecule, forming a negative ion researchgate.netaccessscience.comrug.nl. These parameters are directly related to the HOMO and LUMO energies, respectively ekb.eg. A higher HOMO energy corresponds to a lower ionization potential, indicating an increased ability to donate electrons. Conversely, a lower LUMO energy corresponds to a higher electron affinity, signifying a greater ability to accept electrons ekb.eg. Theoretical calculations, often using DFT methods, are crucial for determining these values, especially for compounds where experimental determination might be challenging researchgate.net.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches extend quantum chemical studies by exploring the dynamic behavior of molecules and their interactions over time. These methods are essential for understanding complex phenomena such as conformational changes and reaction pathways.

Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and the associated energy changes ucalgary.calibretexts.org. The "energy landscape" describes how the energy of a system changes with its geometry, revealing local minima (stable conformers) and energy barriers between them ustc.edu.cnresearchgate.net. For a molecule like 3,3'-Dimethoxybenzidine, understanding its conformational landscape is vital, as different conformers can exhibit distinct properties and reactivities. Computational methods, such as molecular dynamics (MD) simulations and geometry optimizations, are used to map these energy landscapes and identify the most stable and accessible conformations ustc.edu.cnnih.gov.

Reaction pathway modeling aims to elucidate the step-by-step mechanism of a chemical reaction, identifying intermediates and, crucially, transition states fiveable.meloni.org. A transition state is a high-energy, unstable configuration of atoms that represents the highest energy point along the minimum energy pathway connecting reactants to products fiveable.menumberanalytics.com. Characterizing transition states involves determining their geometry and energy, often identified by having a single imaginary frequency in vibrational analysis, which corresponds to the reaction coordinate fiveable.me. Computational methods, including various saddle point optimization algorithms (e.g., QST, NEB), are employed to locate and characterize these critical points on the potential energy surface, providing insights into reaction rates and selectivity loni.orgnumberanalytics.comnih.govresearchgate.net.

Intermolecular Interactions and Aggregation Behavior

Intermolecular (Coulombic) interactions are fundamental to processes such as aggregation, solvation, and crystallization. chalmers.se For 3,3'-Dimethoxybenzidine, its transformation from a colorless crystal to a violet hue upon exposure to air suggests a form of aggregation or chemical transformation, likely oxidation, that alters its physical appearance. nih.govepa.gov

The solubility characteristics of 3,3'-Dimethoxybenzidine—being practically insoluble in water but soluble in various organic solvents—highlight the nature of its intermolecular interactions. nih.gov This differential solubility indicates stronger favorable interactions with organic solvent molecules compared to water, influencing its behavior in different media. Furthermore, as a weak base, 3,3'-Dimethoxybenzidine can undergo protonation, forming salts that exhibit greater solubility than the parent compound, which can lead to variations in its environmental behavior. epa.gov Molecular motions are also crucial in defining structures and properties at both molecular and aggregate levels, influencing how compounds interact and form larger structures. nih.gov

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for 3,3'-Dimethoxybenzidine and its analogs have primarily focused on their mutagenic activities and the influence of their physicochemical properties. In the Ames Salmonella/microsome assay, 3,3'-Dimethoxybenzidine was found to be mutagenic to Salmonella typhimurium strains TA98 and TA100 in the presence of S9 mix (a metabolic activation system). oup.comoup.com

However, comprehensive studies have indicated that certain physicochemical parameters, including oxidation potentials, the energy difference between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO), ionization potentials, dipole moment, relative partition coefficient, and basicity, did not show a direct correlation with their bacterial mutagenic activities. oup.comoup.comnih.gov Despite this, 3,3'-Dimethoxybenzidine was observed to have the greatest energy difference (ΔE) value among several tested chemicals. oup.com

Table 1: Mutagenicity of 3,3'-Dimethoxybenzidine in Salmonella/microsome assay

| Strain | Metabolic Activation (S9 mix) | Mutagenic Activity |

| TA98 | Present | Mutagenic |

| TA100 | Present | Mutagenic |

Correlation with Oxidation Potentials

The electrochemical behavior of 3,3'-Dimethoxybenzidine has been investigated, particularly its anodic oxidation. Studies using techniques such as cyclic voltammetry, voltammetry at a rotating platinum electrode, chronopotentiometry, and constant potential coulometry have shown that the exhaustive oxidation of 3,3'-Dimethoxybenzidine leads to the formation of a stable cation radical salt and a quinone-diimine. researchgate.net The addition of methoxy (B1213986) groups to the benzene (B151609) ring of benzidine (B372746) analogs generally tends to decrease their oxidation potentials. oup.com

While a direct proportional correlation between oxidation potentials and bacterial mutagenic activities was not observed for 3,3'-Dimethoxybenzidine and its analogs, the efficiency of oxidation of aminobiphenyls, including 3,3'-Dimethoxybenzidine, catalyzed by peroxidases (e.g., human thyroid peroxidase and horseradish peroxidase) has been shown to increase with the number of substituents at the 3, 3', 5, and 5' positions of the benzidine molecule. This trend is consistent with their respective redox potential values. nih.gov

Predictive Modeling for Chemical Transformations

Predictive modeling in chemical transformations involves outlining reaction pathways based on fundamental reaction chemistry, often by comparing to known reactions of structurally similar compounds. europa.eu For 3,3'-Dimethoxybenzidine, it is known that it is resistant to hydrolysis. epa.goveuropa.eu However, it can undergo other abiotic transformation processes. europa.eu

A significant predicted transformation for 3,3'-Dimethoxybenzidine in the environment is soil-catalyzed oxidation, which is considered its most significant reaction, with a potential half-life of less than one day. epa.gov This highlights the importance of environmental context in predicting the fate of the compound. Computational studies, such as Density Functional Theory (DFT) and molecular docking, are broadly applied to predict the structure and reactivity of organic molecules, offering insights into their chemical transformations and potential interactions. researchgate.nettjnpr.org

Table 2: Key Chemical Transformation Characteristics of 3,3'-Dimethoxybenzidine

| Transformation Type | Susceptibility | Notes |

| Hydrolysis | Resistant | May undergo other abiotic transformations |

| Soil-catalyzed Oxidation | High | Half-life potentially < 1 day |

Future Research Directions and Emerging Areas

Development of Sustainable Synthesis Routes for 3,3'-Dimethoxybenzidine (B85612) and its Derivatives

The synthesis of 3,3'-dimethoxybenzidine and its derivatives, such as N,N'-dibenzylidene-3,3'-dimethoxybenzidine, often involves condensation reactions between o-dianisidine (3,3'-dimethoxybenzidine) and aldehydes, followed by reduction in some cases nih.govnih.gov. The pursuit of sustainable synthesis routes aligns with the principles of green chemistry, aiming to minimize the generation and use of hazardous substances, improve atom economy, and employ safer solvents and catalysts uni.luvrachi.name.

Future research in this area is directed towards:

Green Solvents and Reagents: Investigating the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), and exploring alternative, less hazardous reagents to replace conventional ones vrachi.name.

Catalysis: Developing novel catalytic systems, including biocatalysts and supported catalysts, to enhance reaction efficiency, selectivity, and reduce energy consumption uni.lu. Microwave irradiation, as a green chemistry technique, has shown promise in achieving high yields (e.g., 98% for N,N'-bis-(2,4-dihydroxybenzylidene)-3,3'-dimethoxybenzidine).

Process Intensification: Implementing flow chemistry and other continuous manufacturing processes to improve reaction control, safety, and energy efficiency, moving away from batch processes that may generate more waste.

Waste Minimization and Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing by-products and waste uni.luvrachi.name. Research on novel tetrazole derivatives of 3,3'-dimethoxybenzidine highlights the innovative use of substrates in drug discovery while adhering to green chemistry principles.

Exploration of Novel Non-Dye Applications in Materials Science

While 3,3'-dimethoxybenzidine has been predominantly utilized in the dye and pigment industry, its chemical structure, particularly as a biphenyl (B1667301) derivative with amine and methoxy (B1213986) groups, offers potential for diverse applications in materials science chemicalbook.comnih.govfishersci.cafishersci.pt.

Emerging areas of research include:

Polymer Chemistry: Beyond its current use in adhesives and as a component of polyurethanes chemicalbook.comnih.govfishersci.ca, 3,3'-dimethoxybenzidine derivatives can serve as versatile building blocks for advanced functionalized organic and organometallic materials. This includes the development of novel polymers with tailored properties.

Optoelectronic Materials: Benzidine (B372746) derivatives are recognized for their potential in optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and electro-active organic polymeric compounds. Research into compounds containing 1,3,4-oxadiazole (B1194373) rings, which can be incorporated into materials derived from aromatic amines, demonstrates their utility in the optoelectronic industry as electron-transport layers in electroluminescent devices, polymeric light-emitting diodes, photosensitive materials, and photovoltaic cells.

Sensor Technologies: The unique chemical and physical properties of benzidine-based compounds make them suitable for development as sensor materials. Studies have shown that metal complexes formed with derivatives of 3,3'-dimethoxybenzidine as ligands exhibit potential for use in sensor technologies nih.gov.

Pharmaceutical and Biomedical Materials: Recent research has explored novel tetrazole derivatives of 3,3'-dimethoxybenzidine as potential anticancer agents, demonstrating selective cytotoxicity against cancer cell lines and low toxicity to normal cells. Dimethoxybenzene derivatives, a broader class of compounds, are also recognized for their significant pharmaceutical applications. This highlights a growing interest in their use as therapeutic materials.

Integrated Strategies for Environmental Monitoring and Abatement

Aromatic amines, including those related to 3,3'-dimethoxybenzidine, are environmental contaminants that can arise from various industrial products or as degradation products of azo dyes. Future research is crucial for developing integrated strategies for their effective monitoring and abatement.

Key research directions include:

Advanced Detection and Monitoring Techniques: Developing highly sensitive, selective, and real-time methods for detecting 3,3'-dimethoxybenzidine and its metabolites in various environmental matrices (water, soil, air). Machine learning models are being developed to prioritize potentially hazardous chemicals, including aromatic amines, in non-target screening of surface water samples, aiding in the identification of environmental pollutants.

Novel Degradation Technologies: Investigating and optimizing advanced oxidation processes (AOPs), photocatalysis, and bioremediation techniques for the efficient degradation of 3,3'-dimethoxybenzidine.

Photocatalytic Degradation: Research indicates that photocatalytic technology is an effective approach for degrading aromatic amines, capable of completely detoxifying mutagenic intermediates. 3,3'-Dimethoxybenzidine itself undergoes photochemical degradation in air and water, with estimated photooxidation half-lives.

Advanced Oxidation Processes: Combined techniques, such as ultrasound with potassium permanganate (B83412) (US-KMnO4), have shown effectiveness in degrading aromatic amines in textile-dyeing sludge by enhancing the reaction and facilitating pollutant separation from sludge.

Waste Treatment and Recycling: Developing integrated strategies for treating industrial effluents containing 3,3'-dimethoxybenzidine and its derivatives, and exploring methods for their recovery or conversion into less harmful or valuable substances. This aligns with the principles of pollution prevention and waste minimization in green chemistry uni.lu.

Synergistic Integration of Computational and Experimental Methodologies in Chemical Research

The synergistic integration of computational and experimental methodologies is becoming indispensable for accelerating discoveries and optimizing processes in chemical research related to 3,3'-dimethoxybenzidine and its derivatives.

Future research will increasingly leverage this integration for:

Predicting Molecular Properties and Reactivity: Density Functional Theory (DFT) calculations are widely used to analyze electronic properties, including HOMO and LUMO energy levels, energy gaps, and molecular electrostatic potentials (MEPs). This allows for the prediction of chemical shifts, vibrational wavenumbers, and thermodynamic properties, which can then be validated experimentally.

Rational Design of New Materials and Catalysts: Computational chemistry provides tools for the logical design and synthesis of new chemicals and materials by predicting their chemical properties and interactions. This includes designing functionalized organic/organometallic materials and exploring new catalysts.

Understanding Reaction Mechanisms: Molecular dynamics simulations and other computational approaches can elucidate the microscopic mechanisms of chemical reactions, such as the formation of complexes or degradation pathways. For instance, frontier electron density calculations can help verify degradation pathways of aromatic amines.

High-Throughput Screening and Lead Optimization: Computational methods, particularly machine learning and Quantitative Structure-Activity Relationship (QSAR) models, can rapidly screen large libraries of compounds to predict their biological activity, toxicity, and other properties. This significantly accelerates the drug discovery process and aids in optimizing lead compounds.

Data Management and Reproducibility: Initiatives like ioChem-BD promote open data practices in computational chemistry and materials science, fostering effective data management and sharing to accelerate chemical discoveries and enhance collaboration across the scientific community.

Q & A

Q. How can researchers integrate toxicokinetic data into risk assessments for 3-Methoxybenzidine exposure?

- Framework : Develop physiologically based pharmacokinetic (PBPK) models using in vivo absorption/distribution data. Validate with urinary metabolite profiling (e.g., hydroxylated derivatives) in rodent models .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.